5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
The compound 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a fused pyrimidine derivative with a furo[2,3-d]pyrimidine-dione core. Key structural features include:
- Furopyrimidine-dione scaffold: A bicyclic system combining a furan ring fused to a pyrimidine-dione moiety, providing a rigid planar structure conducive to intermolecular interactions.
- A 2,4-dimethylphenylamino group at position 6, introducing steric bulk and electron-donating methyl groups. Methyl groups at positions 1 and 3, enhancing metabolic stability.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-(2,4-dimethylanilino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3/c1-12-5-10-16(13(2)11-12)24-19-17(14-6-8-15(23)9-7-14)18-20(27)25(3)22(28)26(4)21(18)29-19/h5-11,24H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASASKCLYTYCYIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects and mechanisms of action as reported in various studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C19H19ClN4O2
- Molecular Weight : 366.84 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of pyrimidine compounds often demonstrate significant cytotoxic effects against various cancer cell lines. The presence of the furo-pyrimidine moiety in this compound may enhance its efficacy against tumor growth by inhibiting specific cellular pathways involved in cancer progression.
- Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. The structural components such as the chlorophenyl and dimethylphenyl groups may contribute to the disruption of microbial cell membranes or interference with metabolic pathways.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features. The following table summarizes key findings from structure-activity relationship studies:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhanced anticancer activity | |
| 2,4-Dimethylphenyl | Increased enzyme inhibition | |
| Furo[2,3-d]pyrimidine core | Broad-spectrum antimicrobial effects |
Case Studies and Research Findings
- Anticancer Efficacy
- Antimicrobial Testing
- Enzyme Inhibition
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Several studies have indicated that compounds similar to 5-(4-chlorophenyl)-6-((2,4-dimethylphenyl)amino)-1,3-dimethylfuro[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, derivatives of chlorophenyl-substituted pyrimidines have shown potent inhibitory effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
-
Enzyme Inhibition
- Research has demonstrated that this compound can act as an inhibitor for various enzymes involved in cancer progression. The inhibition of specific kinases has been noted, which is crucial for the development of targeted cancer therapies. For example, the compound's ability to inhibit Aurora A kinase has been highlighted in studies focusing on its structure-activity relationship (SAR) .
- Antiviral Properties
Biological Research Applications
-
Cell Signaling Studies
- The compound's ability to modulate signaling pathways makes it a valuable tool in cellular biology. It can be used to investigate the roles of specific proteins in cell signaling and proliferation.
-
Drug Design and Development
- As a lead compound in drug discovery programs, modifications to the structure of this compound can lead to the development of new drugs with improved efficacy and reduced side effects.
Case Studies
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Donating vs. Electron-Withdrawing Groups: The target compound’s 2,4-dimethylphenylamino group (electron-donating) contrasts with Compound A’s 3,4-difluorophenylamino group (electron-withdrawing), suggesting divergent binding modes in kinase targets .
- Fused Ring Systems: The furopyrimidine core in the target compound offers a balance of rigidity and hydrophobicity compared to pyrrolo or thieno analogues, which may influence pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
